Cas no 84015-84-9 (phenyl 2-oxo-2H-chromene-6-sulfonate)

Phenyl 2-oxo-2H-chromene-6-sulfonate is a sulfonated coumarin derivative with applications in organic synthesis and materials science. Its structure combines a coumarin core with a phenyl sulfonate group, offering reactivity for further functionalization. The compound is valued for its potential as a photoactive intermediate, particularly in the development of fluorescent probes or light-sensitive polymers. Its sulfonate ester moiety enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The 2-oxo-2H-chromene scaffold provides a rigid, conjugated framework, contributing to stability and electronic properties useful in optoelectronic applications. This compound serves as a versatile building block for synthesizing advanced functional materials.
phenyl 2-oxo-2H-chromene-6-sulfonate structure
84015-84-9 structure
Product Name:phenyl 2-oxo-2H-chromene-6-sulfonate
CAS No:84015-84-9
MF:C15H10O5S
MW:302.301903247833
CID:1819046
PubChem ID:13042913
Update Time:2025-05-19

phenyl 2-oxo-2H-chromene-6-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-6-sulfonic acid, 2-oxo-, phenyl ester
    • phenyl 2-oxo-2H-chromene-6-sulfonate
    • AKOS040695992
    • Z300106234
    • 84015-84-9
    • phenyl 2-oxochromene-6-sulfonate
    • F3386-4723
    • Inchi: 1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H
    • InChI Key: RVNWXBMMTQFFSV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=CC(=O)O2)C=1)(=O)(=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 302.02489459g/mol
  • Monoisotopic Mass: 302.02489459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78Ų

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Additional information on phenyl 2-oxo-2H-chromene-6-sulfonate

Phenyl 2-oxo-2H-chromene-6-sulfonate (CAS No. 84015-84-9): An Overview of Its Properties, Applications, and Recent Research

Phenyl 2-oxo-2H-chromene-6-sulfonate (CAS No. 84015-84-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a chromene core and a sulfonate group, making it an intriguing subject for both academic research and industrial applications.

The chemical formula of phenyl 2-oxo-2H-chromene-6-sulfonate is C16H11O5S, and its molecular weight is approximately 317.32 g/mol. The compound is known for its high solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

In terms of physical properties, phenyl 2-oxo-2H-chromene-6-sulfonate appears as a white to off-white crystalline solid at room temperature. It exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. These properties make it suitable for long-term storage and use in various experimental setups.

The biological activity of phenyl 2-oxo-2H-chromene-6-sulfonate has been the focus of several recent studies. One notable area of research involves its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of protein kinase C (PKC), a key enzyme involved in signal transduction processes. This finding suggests that phenyl 2-oxo-2H-chromene-6-sulfonate could have therapeutic potential in the treatment of diseases characterized by aberrant PKC activity, such as certain types of cancer and inflammatory disorders.

Beyond its enzymatic inhibition properties, phenyl 2-oxo-2H-chromene-6-sulfonate has also shown promise in the field of fluorescence imaging. The chromene core imparts fluorescent properties to the molecule, making it useful as a probe for visualizing cellular processes. A recent study in the journal Bioconjugate Chemistry demonstrated that this compound can be conjugated to antibodies or other biomolecules to create highly sensitive and specific imaging agents. This application has significant implications for both basic research and clinical diagnostics.

In the pharmaceutical industry, phenyl 2-oxo-2H-chromene-6-sulfonate is being explored as a lead compound for drug development. Its ability to modulate enzyme activity and its fluorescent properties make it a valuable starting point for designing novel therapeutics. Additionally, the compound's structural flexibility allows for the introduction of various functional groups to optimize its pharmacological profile, including improving solubility, stability, and bioavailability.

The synthesis of phenyl 2-oxo-2H-chromene-6-sulfonate has been well-documented in the literature. A common synthetic route involves the reaction of phenyl glyoxal with resorcinol followed by sulfonation with chlorosulfonic acid. This multi-step process yields high purity product with good yield, making it accessible for both academic and industrial use.

In conclusion, phenyl 2-oxo-2H-chromene-6-sulfonate (CAS No. 84015-84-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.

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